7-Chloro-7-octenoic acid
CAS No.: 731773-29-8
Cat. No.: VC2280579
Molecular Formula: C8H13ClO2
Molecular Weight: 176.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 731773-29-8 |
|---|---|
| Molecular Formula | C8H13ClO2 |
| Molecular Weight | 176.64 g/mol |
| IUPAC Name | 7-chlorooct-7-enoic acid |
| Standard InChI | InChI=1S/C8H13ClO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11) |
| Standard InChI Key | DUSFOSYCKNWILH-UHFFFAOYSA-N |
| SMILES | C=C(CCCCCC(=O)O)Cl |
| Canonical SMILES | C=C(CCCCCC(=O)O)Cl |
Introduction
Chemical Structure and Identification
7-Chloro-7-octenoic acid is an organic compound with the molecular formula C8H13ClO2 and a molecular weight of 176.64 g/mol . The structure comprises an eight-carbon chain with a carboxylic acid group at one end and a chlorine-substituted vinyl group at the seventh carbon position. This distinctive arrangement grants the compound specific reactivity patterns that differentiate it from other carboxylic acid derivatives.
Structural Identifiers and Properties
The compound can be identified using several standard nomenclature systems and identifiers as detailed in the following table:
As indicated by its structure, the compound features both polar and nonpolar regions, with the carboxylic acid group providing hydrophilic properties while the hydrocarbon chain contributes hydrophobic characteristics. The presence of the chlorine atom increases the compound's reactivity in nucleophilic substitution reactions, while the double bond allows for addition reactions.
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of 7-Chloro-7-octenoic acid typically involves the chlorination of 7-octenoic acid. A common approach employs thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction occurs under reflux conditions to ensure complete conversion and optimal yield. Alternative methods may involve the use of other chlorinating agents such as phosphorus pentachloride (PCl5) or N-chlorosuccinimide (NCS).
Industrial Production
In industrial settings, the production of 7-Chloro-7-octenoic acid employs similar synthetic pathways but at larger scales with additional considerations for efficiency and cost-effectiveness. The process typically involves:
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Carefully controlled reaction conditions to ensure selective chlorination
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Automated monitoring systems for maintaining consistent quality
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Purification procedures to achieve high purity of the final product
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Implementation of safety measures due to the corrosive nature of chlorinating agents
Chemical Reactivity
The reactivity of 7-Chloro-7-octenoic acid is determined by its functional groups: the carboxylic acid moiety, the carbon-carbon double bond, and the carbon-chlorine bond. These structural features enable diverse chemical transformations.
Major Reaction Types
The compound undergoes several important reaction types as detailed below:
| Reaction Type | Reagents | Major Products | Conditions |
|---|---|---|---|
| Oxidation | KMnO4, CrO3 | 7-chloroheptanoic acid, 7-chlorooctanone | Aqueous or organic solvents, controlled temperature |
| Reduction | H2, Pd/C | 7-chlorooctanoic acid | Room temperature, atmospheric pressure |
| Nucleophilic Substitution | NaOH, NH3 | 7-hydroxy-7-octenoic acid, 7-amino-7-octenoic acid | Varied temperatures, aqueous or alcoholic media |
| Esterification | Alcohols, H+ catalyst | 7-chloro-7-octenoic acid esters | Reflux conditions, acid catalysis |
| Addition to Double Bond | HBr, H2O/H+ | Dihalogenated or hydroxylated derivatives | Room temperature to moderate heating |
The versatility of these reactions makes 7-Chloro-7-octenoic acid valuable as a synthetic intermediate in the preparation of more complex organic molecules.
Biological Activities
7-Chloro-7-octenoic acid exhibits notable biological properties that have been documented in various research studies. These activities suggest potential applications in pharmaceuticals and agricultural products.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
Antimicrobial Efficacy Data
Research findings on the antimicrobial properties of 7-Chloro-7-octenoic acid are summarized in the following table:
| Pathogen Category | Organisms Tested | Inhibition Level | Study Reference |
|---|---|---|---|
| Gram-positive Bacteria | Staphylococcus spp., Bacillus spp. | Moderate to high | Omawunmi (1989) |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas spp. | Significant | Saddiq and Khayyat (2010) |
| Fungi | Candida spp., Aspergillus spp. | Variable effectiveness | Zhang et al. (2016) |
The compound's effectiveness against multiple types of microorganisms suggests potential applications in developing new antimicrobial agents, particularly in contexts where resistance to conventional antibiotics is a concern.
Antitumor Activity
In addition to its antimicrobial properties, 7-Chloro-7-octenoic acid has shown promising antitumor activity in preliminary studies. Research indicates inhibitory effects on the proliferation of certain cancer cell lines, particularly in leukemia models.
In Vitro Cancer Cell Studies
Experiments assessing the effects of 7-Chloro-7-octenoic acid on cancer cells have yielded the following observations:
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Significant cytotoxic effects against L-1210 leukemia cells
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Growth inhibition of H460 human lung cancer cells
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Potential impact on cell cycle regulation mechanisms
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Moderate antitumor activity with approximately 90% reliability score based on predictive analysis software (PASS)
These findings highlight the compound's potential in cancer research, though further investigations are needed to elucidate precise mechanisms of action and therapeutic applications.
Metabolic Interactions
Research has explored how 7-Chloro-7-octenoic acid interacts with biological systems at the metabolic level. One notable area of investigation is the compound's influence on fatty acid sensing mechanisms.
Fatty Acid Sensing Mechanisms
Studies suggest that 7-Chloro-7-octenoic acid can influence food intake regulation through fatty acid sensing mechanisms in the hypothalamus, particularly in fish models. This interaction with metabolic pathways indicates potential applications in understanding and possibly modulating metabolic processes.
The compound's structural resemblance to natural fatty acids may explain its ability to interact with fatty acid receptors and metabolic enzymes, though the presence of the chlorine substituent likely modifies these interactions in significant ways.
Research Applications
The unique properties of 7-Chloro-7-octenoic acid have led to its application in various scientific disciplines.
Chemical Research
In chemical research, the compound serves as:
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A precursor in the synthesis of more complex organic compounds
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A model substrate for studying reaction mechanisms
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A reagent in developing new synthetic methodologies
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A reference compound for spectroscopic studies
Biological and Medical Research
The biological and potential therapeutic properties of 7-Chloro-7-octenoic acid have prompted investigations in:
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Antimicrobial drug development
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Cancer research and potential antitumor therapeutics
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Metabolic pathway studies
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Structure-activity relationship analyses for drug design
Industrial Applications
In industrial contexts, 7-Chloro-7-octenoic acid finds use in:
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Production of specialty chemicals
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Development of agrochemical formulations
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Synthesis of performance materials
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Preparation of functional additives
Comparative Analysis with Related Compounds
Understanding the unique properties of 7-Chloro-7-octenoic acid is enhanced by comparing it with structurally similar compounds.
Structural Comparisons
The following table compares 7-Chloro-7-octenoic acid with related compounds:
| Compound | Molecular Formula | Key Structural Differences | Reactivity Differences |
|---|---|---|---|
| 7-Chloro-7-octenoic acid | C8H13ClO2 | Contains both chlorine and double bond at C7 | Combined reactivity of halogen and alkene functional groups |
| 7-Octenoic acid | C8H14O2 | Lacks chlorine atom | Less reactive in substitution reactions, retains alkene reactivity |
| 7-Chlorooctanoic acid | C8H15ClO2 | Lacks double bond | Undergoes substitution but not addition reactions |
| 7-Hydroxy-7-octenoic acid | C8H14O3 | Contains hydroxyl instead of chlorine | More hydrophilic, participates in hydrogen bonding |
| 7-Amino-7-octenoic acid | C8H15NO2 | Contains amino group instead of chlorine | More basic character, forms amides readily |
7-Chloro-7-octenoic acid is unique due to the presence of both a chlorine atom and a double bond within its structure. This combination imparts distinct chemical reactivity and properties compared to similar compounds.
Comparative Biological Activity
The biological activities of 7-Chloro-7-octenoic acid often differ from those of related compounds:
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The chlorine substituent typically enhances membrane penetration capabilities compared to non-halogenated analogs
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The presence of the double bond provides conformational flexibility that can influence receptor binding
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The combination of these features creates a unique biological activity profile that distinguishes it from similar compounds
Future Research Directions
Current findings regarding 7-Chloro-7-octenoic acid suggest several promising avenues for future research:
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Further investigation of its antimicrobial mechanisms could lead to the development of novel antibacterial agents
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Additional studies on its antitumor properties may reveal specific cellular targets and pathways
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Exploration of structure-activity relationships through the synthesis and testing of derivatives could optimize biological activity
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Investigation of potential synergistic effects with established drugs might reveal new therapeutic approaches
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Development of more efficient and environmentally friendly synthetic routes would enhance its accessibility for research and applications
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